molecular formula C14H18BClO2 B1311977 (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 223919-54-8

(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1311977
CAS RN: 223919-54-8
M. Wt: 264.56 g/mol
InChI Key: CQJXSSVRGHRVOK-MDZDMXLPSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.56 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : The synthesis of compounds including methyl-phenyl derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes is described. These compounds demonstrate inhibitory activity against serine proteases like thrombin, indicating potential biological and chemical applications (Spencer et al., 2002).

  • Development of Deeply Colored Polymers : Research on polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain utilized derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These polymers are deeply colored, soluble in common organic solvents, and may have applications in materials science (Welterlich et al., 2012).

  • Synthesis of Pinacolylboronate-Substituted Stilbenes : Novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane have been synthesized. These compounds are potential intermediates for conjugated polyenes in new materials for LCD technology and may have therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Analytical and Detection Applications

  • Boronate-Based Fluorescence Probes : A series of boronate ester fluorescence probes based on (E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane have been synthesized. These probes have been used for the detection of hydrogen peroxide (H2O2), showcasing their potential in analytical chemistry and biological studies (Lampard et al., 2018).

  • Synthesis of Pyrene Derivative for H2O2 Detection in Living Cells : A new 4-substituted pyrene derivative, synthesized by introducing phenyl boronic ester to 4-hydroxylpyrene, exhibits sensitivity and selectivity for H2O2. This compound, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, has been successfully applied to detect H2O2 in living cells (Nie et al., 2020).

Molecular Structure and Computational Studies

  • **DFT Studies of Boronate Esters**: The molecular structures of certain boric acid ester intermediates, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane units, have been confirmed through spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations were consistent with these structures, indicating the utility of these compounds in computational chemistry and molecular design (Huang et al., 2021).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has the following precautionary statements: P264, P270, P301+P312+P330, P501 . This indicates that it may pose certain hazards and safety precautions should be taken when handling it.

properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJXSSVRGHRVOK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452262
Record name 2-[(E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223919-54-8
Record name 2-[(E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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